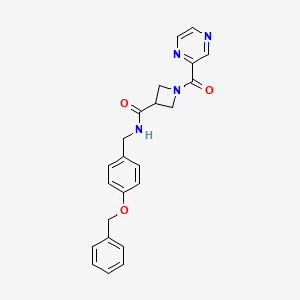

N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Description

N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:

- Azetidine ring: A four-membered heterocycle contributing to conformational rigidity and metabolic stability.

- Pyrazine-2-carbonyl group: A nitrogen-rich aromatic moiety that may enhance binding to biological targets via hydrogen bonding or π-π interactions.

- 4-(Benzyloxy)benzyl substituent: A lipophilic group that likely improves membrane permeability and modulates pharmacokinetic properties.

Properties

IUPAC Name |

N-[(4-phenylmethoxyphenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c28-22(19-14-27(15-19)23(29)21-13-24-10-11-25-21)26-12-17-6-8-20(9-7-17)30-16-18-4-2-1-3-5-18/h1-11,13,19H,12,14-16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFVJKLGMIRIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyrazine-2-carbonyl Group: This step involves the acylation of the azetidine ring with pyrazine-2-carbonyl chloride under basic conditions.

Attachment of the Benzyloxybenzyl Group: The final step involves the nucleophilic substitution reaction where the benzyloxybenzyl group is introduced to the azetidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Receptor Interaction: Modulating receptor signaling pathways.

Pathway Modulation: Affecting cellular pathways involved in growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Key Observations :

- Azetidine vs.

- Pyrazine vs. Oxazinone: The pyrazine-2-carbonyl group in the target compound offers distinct electronic properties (e.g., electron-deficient aromatic system) compared to the oxazinone scaffold in –3, which may influence target selectivity .

Substituent Effects

Table 2: Substituent Impact on Physicochemical Properties

*Predicted using fragment-based calculations (e.g., benzyloxy groups increase LogP, fluorine atoms enhance stability) .

Key Observations :

Key Observations :

- The target compound’s synthesis likely follows ultrasonic methods (), which improve reaction efficiency compared to traditional heating (e.g., 60–85% yields for analogous azetidine derivatives) .

- HCTU-mediated couplings () achieve higher yields than Pd-catalyzed cross-couplings (), suggesting room for optimization in the target compound’s synthesis .

Structure-Activity Relationship (SAR) Insights

- Azetidine Rigidity : The constrained azetidine ring may enhance target binding compared to flexible piperazine derivatives (–3), as seen in kinase inhibitors where rigid cores improve potency .

- Pyrazine vs. Pyridine : The pyrazine-2-carbonyl group’s electron-withdrawing nature may favor interactions with polar residues in enzymatic active sites, unlike the basic pyridine in Compound 28 .

- Benzyloxy Group Positioning : The para-substitution on the benzyl group maximizes steric complementarity with hydrophobic pockets, a trend observed in protease inhibitors (e.g., HIV-1 protease) .

Biological Activity

N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological evaluations, highlighting relevant case studies and research findings.

Structural Characteristics

The compound features a unique structural framework that includes:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its role in medicinal chemistry.

- Pyrazine Moiety : A six-membered aromatic ring containing two nitrogen atoms, contributing to the compound's reactivity and potential biological targets.

- Benzyloxybenzyl Group : This bulky substituent can influence lipophilicity and bioactivity.

The molecular formula is with a molecular weight of 402.454 g/mol, indicating the presence of multiple functional groups that may enhance biological activity and reactivity .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for precise construction while enabling variations to explore structure-activity relationships (SAR). The synthetic pathway often includes:

- Formation of the azetidine ring.

- Introduction of the pyrazine carbonyl group.

- Attachment of the benzyloxybenzyl substituent.

These steps are crucial for optimizing the compound's pharmacological properties .

Anticancer Potential

Preliminary studies have indicated that this compound exhibits selective cytotoxic effects on various cancer cell lines. For instance, it has shown promising results against specific tumor types, warranting further investigation into its mechanism of action and efficacy .

Antimycobacterial Activity

Research has highlighted the compound's potential as an antimycobacterial agent. In vitro studies demonstrated activity against Mycobacterium tuberculosis, suggesting that structural modifications could enhance its effectiveness. The benzyloxy group appears to play a significant role in this activity, impacting the compound's interaction with biological targets .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.